4-Ethylphenylzinc iodide
CAS No.: 312693-04-2
Cat. No.: VC8263789
Molecular Formula: C8H9IZn
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312693-04-2 |
|---|---|
| Molecular Formula | C8H9IZn |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | ethylbenzene;iodozinc(1+) |
| Standard InChI | InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | WMVIAIANRSYFMN-UHFFFAOYSA-M |
| SMILES | CCC1=CC=[C-]C=C1.[Zn+]I |
| Canonical SMILES | CCC1=CC=[C-]C=C1.[Zn+]I |
Introduction
Synthesis of 4-Ethylphenylzinc Iodide
General Synthetic Methodology
The synthesis of 4-ethylphenylzinc iodide typically follows a transmetallation approach:
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Precursor Preparation: 4-Ethylphenyliodide is synthesized via iodination of 4-ethylanisole or direct electrophilic substitution on ethylbenzene.
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Zinc Activation: Zinc metal is activated by washing with dilute hydrochloric acid to remove oxide layers, followed by rinsing with THF.
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Reaction: The aryl iodide reacts with activated zinc in anhydrous THF under nitrogen or argon atmosphere:
The reaction proceeds at room temperature or under mild heating (40–60°C), yielding a 0.5 M solution in THF .
Critical Parameters
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Solvent Purity: THF must be rigorously dried to prevent hydrolysis.
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Atmosphere Control: Oxygen and moisture degrade the reagent, necessitating inert conditions.
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Molar Ratios: Stoichiometric excess of zinc ensures complete conversion.
Physical and Chemical Properties
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | CHIZn |
| Molecular Weight | 297.45 g/mol |
| Density | 0.95 g/mL at 25°C |
| Flash Point | 1°F (-17°C) |
| Solution Concentration | 0.5 M in THF |
Reactivity and Stability
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Air and Moisture Sensitivity: Rapid hydrolysis occurs upon exposure, generating ethane and zinc hydroxide .
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Thermal Stability: Decomposes above 80°C, releasing volatile organic compounds.
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Solubility: Miscible with ethers and hydrocarbons but insoluble in water.
Applications in Organic Synthesis
Negishi Coupling
4-Ethylphenylzinc iodide participates in palladium-catalyzed Negishi couplings to form biaryl structures:
This reaction is instrumental in synthesizing drug intermediates, such as nonsteroidal anti-inflammatory agents .
Functional Group Transformations
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Alkylation: Reacts with electrophiles (e.g., carbonyl compounds) to form substituted aromatics.
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Cross-Coupling with Halides: Partners with aryl bromides or chlorides under nickel catalysis.
| Hazard Code | Risk Statement |
|---|---|
| F | Highly flammable (flash point <23°C) |
| Xn | Harmful if inhaled or absorbed through skin |
Comparative Analysis with Related Reagents
| Reagent | Reactivity | Stability | Common Uses |
|---|---|---|---|
| 4-Methylphenylzinc iodide | Moderate | High | Pharmaceuticals |
| Phenylzinc bromide | High | Moderate | Polymer chemistry |
| 4-Ethylphenylzinc iodide | High | Moderate | Asymmetric synthesis |
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